Product packaging for sulfadoxine-pyrimethamine(Cat. No.:CAS No. 37338-39-9)

sulfadoxine-pyrimethamine

Cat. No.: B1208122
CAS No.: 37338-39-9
M. Wt: 559 g/mol
InChI Key: LUBUTTBEBGYNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfadoxine-pyrimethamine is a combination agent of significant interest in parasitology and infectious disease research. It consists of sulfadoxine, a long-acting sulfonamide, and pyrimethamine, an antiprotozoal agent . This combination exhibits a synergistic mechanism by sequentially inhibiting two key enzymes in the folate biosynthesis pathway of Plasmodium parasites . Sulfadoxine competitively inhibits dihydropteroate synthase (DHPS), while pyrimethamine targets dihydrofolate reductase (DHFR) . This dual blockade disrupts tetrahydrofolate production, essential for nucleic acid synthesis, leading to parasite death . Its primary research value lies in modeling and studying antimalarial drug resistance, as mutations in the dhfr and dhps genes are well-documented molecular markers for resistance . Beyond its historical clinical use, emerging research suggests other potential applications, including the investigation of its direct effects on enteric function in model systems . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClN8O4S B1208122 sulfadoxine-pyrimethamine CAS No. 37338-39-9

Properties

CAS No.

37338-39-9

Molecular Formula

C24H27ClN8O4S

Molecular Weight

559 g/mol

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

LUBUTTBEBGYNJN-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

37338-39-9

Synonyms

fanasil - pyrimethamine
fanasil, pyrimethamine drug combination
Fansidar
Suldox
sulfadoxine-pyrimethamine
sulphadoxine-pyrimethamine

Origin of Product

United States

Fundamental Biochemical and Pharmacological Principles of Sulfadoxine Pyrimethamine

Core Biochemical Targets and Folate Biosynthesis Pathway Inhibition by Sulfadoxine-Pyrimethamine

The efficacy of this compound lies in its sequential inhibition of two key enzymes in the folate synthesis pathway of parasites like Plasmodium falciparum. fda.govoup.com

Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimethamine (B1678524)

Pyrimethamine is an antifolate drug that targets dihydrofolate reductase (DHFR), an enzyme further down the folate biosynthesis pathway. patsnap.comdrugbank.comwikipedia.org DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. patsnap.comwikipedia.org Tetrahydrofolate is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and proteins. patsnap.comdrugbank.com Pyrimethamine competitively inhibits the parasite's DHFR, leading to a deficiency of tetrahydrofolate and subsequent disruption of vital cellular processes. patsnap.comdrugbank.com

Biochemical Pathways Disrupted by this compound in Parasitic Organisms

The inhibition of the folate biosynthesis pathway by this compound has profound downstream effects on critical biochemical processes within the parasite.

Impairment of Nucleic Acid Synthesis

The primary consequence of folate deficiency induced by this compound is the impairment of nucleic acid synthesis. ontosight.aipatsnap.com Tetrahydrofolate derivatives are essential for the de novo synthesis of purines (adenine and guanine) and a specific pyrimidine (B1678525) (thymidine). patsnap.comdrugbank.com Without an adequate supply of these precursors, the parasite is unable to replicate its DNA, a necessary step for cell division and multiplication. patsnap.comdrugbank.com This ultimately leads to the inhibition of parasite growth and reproduction. ontosight.ai

Disruption of Amino Acid Metabolism

Folate cofactors are also involved in the metabolism of certain amino acids. patsnap.comfrontiersin.org For instance, tetrahydrofolate is a carrier of one-carbon units required for the conversion of homocysteine to methionine. who.int While malaria parasites can obtain most amino acids from the host's hemoglobin, the disruption of specific amino acid interconversions due to folate depletion can further compromise the parasite's ability to synthesize proteins and maintain metabolic homeostasis. who.int

Structural Basis of Enzyme-Inhibitor Interactions

Structural analyses of the target enzymes, Dihydropteroate (B1496061) Synthetase (DHPS) and Dihydrofolate Reductase (DHFR), in complex with their respective inhibitors have been crucial in understanding the mechanism of action and the structural basis of resistance. nih.gov Mutations in the genes encoding these enzymes can alter the binding sites, reducing the efficacy of the drug combination. nih.govresearchgate.net

Dihydropteroate Synthetase (DHPS) Binding Sites for Sulfadoxine (B1681781)

Sulfadoxine functions as a competitive inhibitor of dihydropteroate synthase (DHPS), the enzyme that catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. mdpi.comasm.org By mimicking the natural substrate, pABA, sulfadoxine binds to the active site of DHPS, thereby blocking the folate synthesis pathway. mdpi.comnih.gov

The active site of DHPS is a highly flexible tunnel formed by a core of eight parallel β-sheets flanked by loops. mdpi.com Three-dimensional homology models based on the E. coli DHPS crystal structure have been created for Plasmodium falciparum and Plasmodium vivax to study these interactions. asm.orgnih.gov Docking studies reveal that sulfadoxine binds within this active site, interacting with crucial catalytic residues. mdpi.comnih.gov

Mutations at several key amino acid positions within or near the sulfadoxine-binding pocket can significantly reduce the drug's binding affinity, leading to resistance. These mutations subtly alter the enzyme's interactions with sulfadoxine while only moderately diminishing its affinity for the natural substrate, pABA. nih.gov In P. falciparum, mutations at codons 436, 437, 540, 581, and 613 are known to confer resistance. asm.orgoup.com For instance, the replacement of Serine with Phenylalanine at position 436 introduces a bulky ring that causes significant steric hindrance, preventing sulfadoxine from binding effectively. nih.gov Similarly, in P. vivax, key resistance mutations have been identified at positions S382A, A383G, K512E/D, A553G, and V585A, which are often clustered near the pABA-binding site. nih.gov

A notable difference between the DHPS enzymes of P. falciparum and P. vivax lies at a single residue within the putative sulfadoxine-binding site: position 613 in P. falciparum is an Alanine (B10760859), whereas the equivalent position 585 in P. vivax is a Valine. nih.govasm.org Energy minimization models predict that the bulkier Valine residue at this position in P. vivax DHPS reduces the binding affinity for sulfadoxine, which may contribute to the innate resistance of P. vivax to the drug. nih.govasm.org

Table 1: Key Residues and Mutations in the DHPS Sulfadoxine-Binding Site

Organism Residue Position Wild-Type Amino Acid Common Resistant Mutant(s) Structural Impact of Mutation
P. falciparum 436 Serine (S) Alanine (A), Phenylalanine (F) S436F causes major steric hindrance, preventing drug binding. nih.gov
P. falciparum 437 Alanine (A) Glycine (B1666218) (G) Alters enzyme-drug interactions; highly prevalent mutation. mdpi.com
P. falciparum 540 Lysine (B10760008) (K) Glutamic Acid (E) Alters interactions within the binding pocket. mdpi.comnih.gov
P. falciparum 581 Alanine (A) Glycine (G) Modifies the binding cavity, reducing affinity for sulfadoxine. mdpi.comnih.gov
P. falciparum 613 Alanine (A) Serine (S), Threonine (T) Modifies the binding cavity, reducing affinity for sulfadoxine. mdpi.com

Dihydrofolate Reductase (DHFR) Binding Sites for Pyrimethamine

Pyrimethamine selectively inhibits the dihydrofolate reductase (DHFR) enzyme of Plasmodium species, which is responsible for converting dihydrofolate to tetrahydrofolate, a crucial precursor for DNA synthesis. tandfonline.commdpi.com Pyrimethamine binds with high affinity to the active site of the parasite's DHFR, which is structurally distinct from the human equivalent, allowing for selective toxicity. oup.commdpi.com

The DHFR active site is a deep cleft. nih.gov Pyrimethamine's pyrimidine ring buries itself in this cleft, forming electrostatic interactions and hydrogen bonds with key residues. nih.gov In wild-type P. falciparum DHFR, the inhibitor binds through H-bonding interactions with the side-chain carboxylate of Aspartate-54 (D54). researchgate.net The rigid p-chlorophenyl group of pyrimethamine is positioned very close to the side chain of Serine-108 (S108). researchgate.net

Resistance to pyrimethamine is primarily caused by point mutations in the dhfr gene that alter the enzyme's active site, reducing its affinity for the inhibitor. oup.commdpi.com Key mutations in P. falciparum DHFR occur at residues 51, 59, 108, and 164. oup.com The mutation of Serine-108 to Asparagine (S108N) is considered a primary event in the development of resistance. oup.commdpi.com This mutation introduces a bulkier side chain that creates a steric clash with pyrimethamine, disrupting its optimal binding. nih.govtandfonline.com The accumulation of additional mutations, such as N51I and C59R, further increases the level of resistance by causing more significant steric constraints and changes to the main chain configuration of the enzyme. mdpi.com

In P. vivax, a similar mechanism of resistance occurs. Crystal structures of P. vivax DHFR show that mutations, such as S117N (equivalent to S108N in P. falciparum), cause steric conflict with the p-chlorophenyl group of pyrimethamine. nih.gov This clash, along with the loss of a key binding interaction with another residue (Ser-120), is largely responsible for the reduced binding of the drug. nih.govrcsb.org

Table 2: Key Residues and Interactions in the DHFR Pyrimethamine-Binding Site

Organism Residue Position Wild-Type Amino Acid Common Resistant Mutant(s) Structural Impact of Mutation
P. falciparum 51 Asparagine (N) Isoleucine (I) Contributes to higher levels of resistance in combination with other mutations. oup.com
P. falciparum 54 Aspartate (D) - Forms key hydrogen bonding interactions with the inhibitor. researchgate.net
P. falciparum 59 Cysteine (C) Arginine (R) Adds to steric hindrance when combined with the S108N mutation. oup.commdpi.com
P. falciparum 108 Serine (S) Asparagine (N), Threonine (T) The bulkier Asn side chain causes steric clash with pyrimethamine. nih.govresearchgate.net
P. falciparum 164 Isoleucine (I) Leucine (B10760876) (L) Associated with high levels of resistance, particularly in quadruple mutants. tandfonline.commdpi.com

Molecular Mechanisms of Resistance to Sulfadoxine Pyrimethamine in Plasmodium Falciparum

Genetic Determinants of Pyrimethamine (B1678524) Resistance

Resistance to pyrimethamine in P. falciparum is a direct consequence of mutations within the Pfdhfr gene. researchgate.netasm.org These genetic alterations reduce the binding affinity of pyrimethamine to the dihydrofolate reductase enzyme, thereby diminishing the drug's inhibitory effect.

Pfdhfr Gene Mutations Conferring Resistance

Multiple nonsynonymous mutations in the Pfdhfr gene have been identified as key contributors to pyrimethamine resistance. asm.orgspringermedizin.de The accumulation of these mutations often occurs in a stepwise manner, leading to progressively higher levels of resistance. medrxiv.orgbjid.org.br The most significant mutations are found at codons 16, 51, 59, 108, and 164. asm.orgfrontiersin.org The presence of these mutations, either individually or in combination, is a strong predictor of treatment failure with SP. mdpi.com Studies have shown a high prevalence of Pfdhfr mutations in various malaria-endemic regions, indicating widespread resistance. springermedizin.defrontiersin.org

Specific Amino Acid Substitutions in Pfdhfr and Their Functional Impact

The functional impact of amino acid substitutions in the Pfdhfr enzyme is directly linked to the level of pyrimethamine resistance. Each mutation contributes to a cumulative decrease in drug efficacy.

S108N: The substitution of serine to asparagine at codon 108 is considered a pivotal mutation for pyrimethamine resistance. mdpi.comfrontiersin.org This single mutation is almost always present in pyrimethamine-resistant parasites. asm.org

N51I: The change from asparagine to isoleucine at codon 51, in conjunction with S108N, significantly increases the level of resistance. asm.orgfrontiersin.org

C59R: The substitution of cysteine to arginine at codon 59, typically occurring in parasites already carrying the N51I and S108N mutations, further elevates the resistance level. asm.orgfrontiersin.org The triple mutant (N51I + C59R + S108N) is strongly associated with clinical resistance to SP. springermedizin.demdpi.com

I164L: The isoleucine to leucine (B10760876) substitution at codon 164, when added to the triple mutant background, confers the highest level of pyrimethamine resistance. asm.orgmdpi.com This quadruple mutant is associated with high-level drug failure. medrxiv.org

Table 1: Key Mutations in the Pfdhfr Gene and their Impact on Pyrimethamine Resistance

Mutation Amino Acid Change Functional Impact on Pyrimethamine Resistance
S108N Serine → Asparagine Foundational mutation for resistance. mdpi.comfrontiersin.org
N51I Asparagine → Isoleucine Increases resistance in combination with S108N. asm.orgfrontiersin.org
C59R Cysteine → Arginine Further increases resistance when combined with N51I and S108N. asm.orgfrontiersin.org
I164L Isoleucine → Leucine Confers very high-level resistance, especially in quadruple mutants. asm.orgmdpi.com

Genetic Determinants of Sulfadoxine (B1681781) Resistance

Similar to pyrimethamine, resistance to sulfadoxine is conferred by mutations in the gene encoding its target enzyme, dihydropteroate (B1496061) synthase (Pfdhps). nih.govresearchgate.net These mutations hinder the binding of sulfadoxine to the enzyme, allowing the parasite to continue its essential folate synthesis.

Pfdhps Gene Mutations Conferring Resistance

Point mutations in the Pfdhps gene are the primary mechanism of sulfadoxine resistance in P. falciparum. springermedizin.demdpi.com The accumulation of these mutations is associated with increasing levels of resistance and is a key factor in the clinical failure of SP. asm.org The most commonly observed mutations occur at codons 431, 436, 437, 540, 581, and 613. asm.orgfrontiersin.org The prevalence of these mutations varies geographically, but their presence is a clear indicator of reduced SP efficacy. springermedizin.denih.gov

Specific Amino Acid Substitutions in Pfdhps and Their Functional Impact

Specific amino acid changes in the Pfdhps enzyme have been shown to directly impact its sensitivity to sulfadoxine.

A437G: The substitution of alanine (B10760859) to glycine (B1666218) at codon 437 is a critical early step in the development of sulfadoxine resistance. medrxiv.org

K540E: The change from lysine (B10760008) to glutamic acid at codon 540, often in combination with the A437G mutation, confers a higher level of resistance. medrxiv.orgmdpi.com

S436A/F: The substitution of serine to either alanine or phenylalanine at codon 436 contributes to resistance, often in conjunction with other mutations. asm.orgfrontiersin.org

A581G: The alanine to glycine substitution at codon 581 is considered a key mutation that, when combined with others, can lead to high-level resistance. frontiersin.orgnih.gov

Table 2: Key Mutations in the Pfdhps Gene and their Impact on Sulfadoxine Resistance

Mutation Amino Acid Change Functional Impact on Sulfadoxine Resistance
A437G Alanine → Glycine Critical for the initial development of resistance. medrxiv.org
K540E Lysine → Glutamic Acid Confers higher resistance, especially with A437G. medrxiv.orgmdpi.com
S436A/F Serine → Alanine/Phenylalanine Contributes to resistance in combination with other mutations. asm.orgfrontiersin.org
A581G Alanine → Glycine Important for high-level resistance in combination with other mutations. frontiersin.orgnih.gov
A613T/S Alanine → Threonine/Serine Contributes to the overall resistance profile. asm.orgnih.gov

Haplotype Evolution and Accumulation of Resistance-Conferring Mutations

The evolution of resistance to sulfadoxine-pyrimethamine is characterized by the selection and spread of specific combinations of mutations in both the Pfdhfr and Pfdhps genes, known as haplotypes. nih.govnih.gov The stepwise accumulation of these mutations leads to the emergence of highly resistant parasite strains. medrxiv.orgbjid.org.br

Initially, single mutations in either Pfdhfr (e.g., S108N) or Pfdhps (e.g., A437G) may arise. medrxiv.orgbjid.org.br Under continuous drug pressure, parasites acquire additional mutations, leading to double, triple, and quadruple mutant Pfdhfr haplotypes and various combinations of Pfdhps mutations. springermedizin.defrontiersin.org

A particularly significant milestone in the evolution of SP resistance is the emergence of the "quintuple mutant," which combines the Pfdhfr triple mutant (N51I, C59R, S108N) with the Pfdhps double mutant (A437G, K540E). springermedizin.de This quintuple mutant haplotype is strongly associated with in vivo SP treatment failure. springermedizin.de

More recently, even more complex haplotypes, including sextuple, septuple, and even octuple mutations, have been identified in regions with intense and prolonged SP use. frontiersin.orgnih.govnih.gov For instance, the addition of the Pfdhps A581G or A613S/T mutation to the quintuple mutant background creates a "super-resistant" genotype. asm.orgoup.com The evolution and spread of these highly resistant haplotypes pose a major challenge to malaria control efforts and underscore the need for continuous molecular surveillance to monitor drug resistance patterns. nih.govresearchgate.net

Development of Dual Pfdhfr-Pfdhps Mutant Haplotypes (e.g., Quadruple, Quintuple, Sextuple Mutations)

The resistance of Plasmodium falciparum to this compound (SP) is a complex process driven by the accumulation of point mutations in the dihydrofolate reductase (Pfdhfr) and dihydropteroate synthase (Pfdhps) genes. The combination of mutations in both genes leads to the development of dual mutant haplotypes, which are classified based on the total number of mutations they carry. These are often referred to as quadruple, quintuple, and sextuple mutants, and they confer increasing levels of resistance to SP. nih.gov

The quadruple mutant typically involves a triple mutation in Pfdhfr (N51I, C59R, and S108N) and a single mutation in Pfdhps (A437G). This combination is associated with partial resistance to SP. nih.gov Studies in various regions, including West and Central Africa, have linked this genotype to treatment failure. nih.gov In some areas, the quadruple mutant haplotype CIRNI-SGKAA (denoting the amino acid changes at specific codons) has been found to be highly prevalent. d-nb.info

The quintuple mutant is characterized by the triple Pfdhfr mutation (N51I, C59R, S108N) combined with a double mutation in Pfdhps (A437G and K540E). This genotype is a significant predictor of SP treatment failure and is considered to confer full resistance. nih.govspringermedizin.de The prevalence of the quintuple mutant has been on the rise in several malaria-endemic regions. springermedizin.deasm.org

The sextuple mutant adds another mutation in the Pfdhps gene, most commonly A581G, to the quintuple mutant haplotype. This results in a triple Pfdhfr mutation and a triple Pfdhps mutation (A437G, K540E, and A581G), leading to what is termed "super resistance." nih.gov The emergence of the sextuple mutant is of great concern as it may further compromise the effectiveness of SP-based interventions. asm.org In some regions, other mutations, such as the I431V in Pfdhps, have also been observed in combination with other mutations, leading to different highly mutated haplotypes like the octuple mutant. nih.govoup.com

**Table 1: Prevalence of Pfdhfr and Pfdhps Mutant Haplotypes in *Plasmodium falciparum***

HaplotypeMutation CombinationResistance LevelPrevalence in a Nigerian Study (%) nih.gov
QuadruplePfdhfr (N51I, C59R, S108N) + Pfdhps (A437G)Partial42.6
QuintuplePfdhfr (N51I, C59R, S108N) + Pfdhps (A437G, K540E)Full5.0
SextuplePfdhfr (N51I, C59R, S108N) + Pfdhps (A437G, K540E, A581G)Super9.9
OctupleCIRNI-VAGKGSPartial SP-resistance22.0

Sequential Acquisition of Mutations and Resistance Levels

The development of high-level resistance to this compound in P. falciparum is a stepwise process. springermedizin.deparahostdis.org The parasite gradually acquires mutations in the Pfdhfr and Pfdhps genes, with each additional mutation generally leading to a higher level of drug resistance. researchgate.net

The initial and critical mutation for pyrimethamine resistance typically occurs in the Pfdhfr gene at codon 108, with a change from serine to asparagine (S108N). This single mutation is sufficient to cause a low level of resistance. nih.gov Subsequent mutations at codons 51 (N51I) and 59 (C59R) act synergistically to increase the level of pyrimethamine resistance. nih.gov The triple mutant (N51I, C59R, S108N) is associated with high-level pyrimethamine resistance. nih.govmdpi.com A fourth mutation, I164L, can confer even higher levels of resistance. nih.govnih.gov

Similarly, for sulfadoxine resistance, the first mutation to appear is often A437G in the Pfdhps gene, which confers a moderate level of resistance. d-nb.infospringermedizin.de The subsequent addition of mutations at codons 540 (K540E), 581 (A581G), 436 (S436A/F), and 613 (A613S/T) further increases the level of resistance to sulfadoxine. springermedizin.denih.gov

Mechanistic Studies of Mutant Enzyme Kinetics and Drug Binding

Alterations in Enzyme-Substrate Affinity in Resistant Strains

Mutations in the Pfdhfr and Pfdhps genes not only reduce the binding affinity of sulfadoxine and pyrimethamine but can also alter the kinetic properties of the enzymes themselves, specifically their affinity for their natural substrates.

Studies on mutant dihydrofolate reductase (DHFR) have shown that some resistance-conferring mutations can lead to a lower Michaelis constant (Km) for the substrate dihydrofolate (DHF), suggesting a higher enzyme-substrate affinity. psu.edu For instance, some mutant DHFR enzymes have been found to have Km values for DHF that are 2 to 4-fold lower than the wild-type enzyme. psu.edu This increased efficiency could potentially compensate for any fitness cost associated with the resistance mutations. psu.edu

In the case of dihydropteroate synthase (DHPS), mutations linked to sulfadoxine resistance can have a significant effect on the apparent Km for the substrate p-aminobenzoic acid (pABA). pnas.org Interestingly, some studies have reported that mutant DHPS enzymes exhibit a decreased affinity for pABA (a higher Km value). pnas.org This suggests that the mutations that confer drug resistance by altering the active site may also compromise the enzyme's ability to bind its natural substrate.

Furthermore, research on other P. falciparum enzymes, such as protein farnesyltransferase, has demonstrated that resistance mutations can lead to a decreased affinity for both the peptide and farnesyl pyrophosphate substrates. nih.gov Similarly, studies on falcipain-2a, a cysteine protease, have shown that some mutations result in a higher Km value, indicating a lower enzyme-to-substrate affinity or a reduced rate of substrate conversion to product. oup.com

Reduced Inhibitor Binding and Efficacy in Mutated Enzymes

The primary mechanism by which mutations in Pfdhfr and Pfdhps confer resistance to this compound is by reducing the binding affinity of these drugs to their respective enzyme targets. researchgate.net Structural analyses have revealed that the resistance mutations are often located near the drug binding sites of both DHFR and DHPS. nih.gov

For pyrimethamine, which targets DHFR, mutations such as S108N, N51I, and C59R lead to a significant increase in the inhibition constant (Ki) for the drug, indicating a weaker binding affinity. researchgate.netresearchgate.net This reduced affinity means that a much higher concentration of the drug is required to inhibit the mutant enzyme, rendering the standard therapeutic doses less effective. pnas.org

Similarly, mutations in DHPS, the target of sulfadoxine, decrease the efficacy of the drug's inhibition. pnas.org Amino acid changes in the DHPS enzyme have a profound effect on the Ki of sulfadoxine, confirming that these alterations are a key part of the resistance mechanism. pnas.org The mutations essentially alter the active site of the enzyme in a way that hinders the binding of the sulfadoxine molecule. pnas.org

Studies on other drug-resistant enzymes in P. falciparum have shown similar mechanisms. For example, in purine (B94841) nucleoside phosphorylase, a resistance mutation led to a nearly 9-fold increase in the Ki for an inhibitor, signifying decreased inhibitor affinity. nih.gov This principle of reduced inhibitor binding due to active site mutations is a common theme in the development of drug resistance in the malaria parasite. nih.govresearchgate.net

Molecular Epidemiology and Evolutionary Dynamics of Sulfadoxine Pyrimethamine Resistance

Geographic Distribution and Prevalence of Pfdhfr and Pfdhps Resistance Alleles

The geographic distribution of Pfdhfr and Pfdhps resistance alleles is highly variable, reflecting regional differences in drug pressure and malaria transmission dynamics.

Regional Variations in Resistance Haplotype Prevalence (e.g., Africa, Asia, South America)

Africa:

In Africa, the prevalence of mutations associated with SP resistance is widespread, though with notable regional differences. The triple mutant haplotype of Pfdhfr (N51I, C59R, and S108N) is dominant across the continent, with a prevalence exceeding 80% in many areas. nih.gov In Central Africa, a high frequency of the triple mutation haplotype I51R59N108 has been observed, with countries like Cameroon, Equatorial Guinea, and Gabon showing frequencies between 96.61% and 100.00%. asm.org

For the Pfdhps gene, there is greater haplotype diversity. In West and Central Africa, haplotypes with the A437G mutation are predominant, while the K540E mutation is rare. nih.gov Conversely, in East Africa, the A437G mutation is often found in combination with the K540E mutation, with the A437G/K540E double mutant being the dominant haplotype in this region. nih.gov A study on samples from West Africa between 2012 and 2022 found the partially resistant haplotype (I51R59N108 - G437) to be the most common at 72.6%, while the fully resistant haplotype (I51R59N108 - G437E540) had a low prevalence of 3.4%. researchgate.net

The quintuple mutant, combining the Pfdhfr triple mutant with the Pfdhps double mutant (A437G and K540E), is a significant predictor of SP treatment failure and is highly prevalent in parts of East Africa. nih.gov

Asia:

In Southeast Asia, a high prevalence of various Pfdhfr and Pfdhps mutations has been documented, even decades after the withdrawal of SP as a first-line treatment. nih.gov Studies have identified numerous distinct haplotypes, with the IRNI-AGEAA (25%) and IRNL-SGKGA (19%) being two of the major ones observed between 2008 and 2018 in Thailand, Cambodia, and Lao PDR. nih.gov In some regions of Thailand and Cambodia, an increase in the Pfdhfr quadruple mutant alleles has been noted. nih.gov The sextuple mutation IRNL-SGKGA has shown a marked increase over time in several study sites. nih.gov

A study analyzing samples from migrant workers returning to China from Africa and Southeast Asia between 2011 and 2019 found a high prevalence of the Pfdhfr triple mutant (IRNI) at 84.4%. For Pfdhps, a single mutant (SGKAA) and a double mutant (SGEAA) were detected at frequencies of 37.8% and 22.3%, respectively. nih.gov

South America:

In South America, the prevalence of SP resistance markers also shows a distinct pattern. In Quibdó, Colombia, a 2018-2019 study found that all P. falciparum isolates carried mutant alleles for pfcrt (K76T and N75E) and for pfdhfr (N51I and S108N). However, for pfdhps, mutations were only observed at codon A437G in 43.8% of the samples, indicating that full resistance to sulfadoxine (B1681781) had not been established in that region. wikipedia.org This suggests a fixation of pyrimethamine-resistant alleles but a lower prevalence of sulfadoxine resistance compared to Africa and Asia.

Prevalence of Key Pfdhfr and Pfdhps Resistance Haplotypes by Region
RegionPredominant Pfdhfr HaplotypeCommon Pfdhps HaplotypesPrevalence of Quintuple Mutant (Pfdhfr triple + Pfdhps double)
AfricaTriple mutant (N51I, C59R, S108N)A437G (Widespread); A437G + K540E (East Africa)High in East Africa
AsiaTriple and Quadruple mutantsHigh diversity, including double and triple mutantsVariable, with sextuple and octuple mutants also present
South AmericaDouble mutant (N51I, S108N)A437G (lower prevalence)Low to absent

Surveillance of Molecular Markers of Resistance

The surveillance of molecular markers of antimalarial drug resistance is crucial for monitoring the emergence and spread of resistant parasites. Various molecular techniques are employed for this purpose, each with its own advantages and limitations. These methods include:

Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphism (RFLP): These techniques are widely used to detect specific single nucleotide polymorphisms (SNPs) in the Pfdhfr and Pfdhps genes.

Sanger Sequencing: This method provides detailed information on the nucleotide sequence of the target genes, allowing for the identification of known and novel mutations. nih.gov

Next-Generation Sequencing (NGS): NGS technologies offer high-throughput sequencing, enabling the analysis of a large number of samples and providing comprehensive data on the genetic diversity of parasite populations.

Real-time PCR: This quantitative method can be used to determine the copy number of genes, such as pfgch1, which has been linked to the upregulation of Pfdhfr and Pfdhps. nih.gov

Molecular Inversion Probes (MIPs): This is another high-throughput genotyping method that can be used to screen for a large number of SNPs simultaneously. plos.org

Molecular surveillance provides valuable data to inform public health policies, such as treatment guidelines and malaria prevention strategies.

Temporal Trends in Resistance Allele and Haplotype Frequencies

The frequencies of SP resistance alleles and haplotypes have evolved over time, largely driven by drug pressure.

In Western Kenya, the prevalence of the dhfr triple mutant (N51I/C59R/S108N) increased from 27% in 1996–2000 to 89% in 2008–2009. Similarly, the dhps double mutant (A437G/K540E) increased from 27% to 99% during the same period. nih.gov The quintuple mutant, combining these, rose from 7% to 88% in the same timeframe. nih.gov

A study in northern Ghana from 2009 to 2018 showed a consistently high prevalence (>60%) of the Pfdhfr triple mutant (IRNI). malariaworld.org During this period, the pfdhps double mutant (AGKAA) increased from 2.5% in 2009 to 78.2% in 2018. malariaworld.org The quintuple mutant haplotype (IRNI + AGKAA or SGEAA) increased from 14.0% in 2009 to a peak of 89.0% in 2016, before slightly decreasing. malariaworld.org

In Equatorial Guinea, between 1999 and 2019, the frequency of the most prevalent mutations in pfdhfr (51I, 59R, and 108N) approached fixation. The pfdhps 437G mutation significantly increased from 50% in 1999 to 93.5% in 2019, and the 540E mutation increased from 6.6% to 36.6% over the same period. nih.gov

In Southeast Asia, despite the withdrawal of SP as a first-line treatment, resistance mutations have persisted. nih.gov In some areas of Thailand, an increase in the pfdhfr quadruple mutant alleles was observed from 24% in 2014 to 100% in 2018, with a corresponding reduction in the triple mutant. nih.gov

Factors Driving the Selection and Spread of Sulfadoxine-Pyrimethamine Resistance

The primary driver for the selection and spread of SP resistance is the extensive use of the drug.

Selective Pressure Exerted by this compound Use

The use of SP for both treatment and intermittent preventive therapy in pregnant women (IPTp) and infants (IPTi) exerts significant selective pressure on P. falciparum populations. nih.govd-nb.info The long elimination half-lives of both sulfadoxine and pyrimethamine (B1678524) mean that sub-therapeutic concentrations of the drugs can persist in the body for an extended period, creating a window for the selection of resistant parasites. nih.govnih.gov

Studies have shown a direct correlation between the intensity of SP use and the prevalence of resistance mutations. For instance, the frequency of pfdhfr and pfdhps mutations has been shown to increase significantly in areas where SP was used as a first-line treatment. d-nb.info The increase in SP pressure, such as the updated WHO policy for monthly IPTp-SP, has likely favored the selection of parasites with haplotypes conferring higher levels of resistance. nih.gov

Parasite Fitness in the Presence and Absence of Drug Pressure

The fitness of a parasite refers to its ability to survive, reproduce, and be transmitted. Drug resistance mutations can sometimes come at a fitness cost to the parasite in the absence of drug pressure. This means that in an environment without the drug, resistant parasites may be outcompeted by their drug-sensitive counterparts. nih.gov

However, the fitness costs associated with SP resistance mutations are complex and not always evident. nih.gov While some studies have suggested that resistant parasites may have reduced fitness, others have shown that compensatory mutations can arise, potentially offsetting these costs. nih.gov

In the presence of SP, resistant parasites have a clear survival advantage and are therefore selected for. The balance between the fitness cost in the absence of the drug and the survival benefit in its presence is a key determinant of the prevalence of resistance in a population. nih.govnih.gov The continued use of SP in interventions like IPTp, even in areas with high resistance, suggests that the benefits of the drug in preventing the clinical manifestations of malaria can still outweigh the impact of resistance in certain contexts.

Role of Drug Elimination Half-Life in Resistance Selection

The prolonged elimination half-lives of the two components of the this compound (SP) combination drug are a critical factor in the selection and propagation of resistant Plasmodium falciparum parasites. nih.govnih.gov Sulfadoxine has a particularly long half-life of approximately 184 hours, while pyrimethamine's half-life is around 95.5 hours. nih.gov This extended presence in the bloodstream at sub-therapeutic concentrations creates a sustained period of selective pressure. nih.gov

During this "tail" phase, the drug concentrations are too low to eliminate newly acquired, sensitive parasites but are sufficient to kill them, thereby favoring the survival and proliferation of parasites that harbor resistance-conferring mutations in the dihydrofolate reductase (dhfr) and dihydropteroate (B1496061) synthetase (dhps) genes. nih.govnih.gov This process effectively selects for existing parasites with genetic mutations that allow them to survive the drug's presence. nih.govnih.gov The long half-life of SP is a primary driver for the initial stage of resistance development, where parasites with these mutations are selected from the existing parasite population. nih.gov While this long half-life can offer some protection against reinfection, this potential benefit is offset by the strong selective pressure it exerts, which ultimately promotes the development and spread of resistance. nih.gov

Drug ComponentElimination Half-Life (Hours)
Sulfadoxine~184
Pyrimethamine~95.5
Data derived from in-host dynamics modeling studies. nih.gov

Population Genetics and Evolutionary Models of Resistance

The emergence and spread of this compound resistance are classic examples of evolutionary adaptation driven by intense drug pressure. nih.gov Population genetics and evolutionary modeling provide powerful tools to understand the dynamics of this process, from the initial appearance of a resistance mutation to its increase in frequency and spread across different geographical regions. nih.govresearchgate.net

Characterization of Selective Sweeps Associated with Resistance Loci

The widespread use of SP has led to strong positive selection for resistance-conferring mutations in the P. falciparum genome, resulting in "selective sweeps." nih.gov A selective sweep occurs when a beneficial mutation rapidly increases in frequency within a population, and due to genetic linkage, the surrounding neutral genetic variation is also carried to high frequency, a phenomenon known as "genetic hitchhiking." nih.gov

Studies analyzing microsatellite markers flanking the dhfr and dhps genes have provided compelling evidence for such sweeps in various malaria-endemic regions. nih.govasm.org For instance, research in Cameroon and other parts of Africa has identified a significant reduction in genetic diversity around the mutant dhfr alleles associated with pyrimethamine resistance. asm.orgnih.gov This indicates that these resistance mutations have undergone strong recent positive selection. nih.gov

The dynamics of these sweeps can differ between the two resistance genes. Evidence suggests that mutations in dhfr often reach high frequencies before mutations associated with sulfadoxine resistance in dhps appear and undergo their own selective sweeps. nih.gov For example, the triple mutant dhfr haplotype, which originated in Southeast Asia, is predominant in many African parasite populations, but evidence for selective sweeps is also found for dhps mutants. nih.govasm.org These findings support the use of molecular markers to track the spread of resistant parasites and highlight the complex evolutionary pathways that drug selection imposes on parasite populations. nih.gov

GeneAssociated Drug ResistanceEvidence of Selective SweepKey Findings
dhfr (dihydrofolate reductase)PyrimethamineYesReduced genetic diversity around mutant alleles in African and Southeast Asian populations. nih.govasm.orgnih.gov
dhps (dihydropteroate synthetase)SulfadoxineYesSweeps appear to occur after dhfr mutations are established at high frequencies. nih.gov

In Silico Modeling of Resistance Development and Transmission Dynamics

In silico modeling, or computer simulation, is an essential tool for understanding the complex factors that drive the evolution and transmission of SP resistance. nih.govnih.gov These models integrate various parameters—such as drug pharmacokinetics, parasite life cycle, mutation rates, and host immune responses—to simulate the step-by-step process of resistance development. nih.govasm.org

Models have been developed to explore the in-host dynamics of P. falciparum infections and the impact of treatment timing and drug dosage on the selection of resistant parasites. nih.govnih.gov These simulations confirm that the long elimination half-life of SP is a key factor in selecting for parasites with pre-existing resistance mutations. nih.govresearchgate.net Furthermore, these models can predict the likely pathways of future resistance by simulating the chain of amino acid replacements in target enzymes like DHFR that could lead to highly resistant strains. nih.govnih.gov

Pharmacological models have also been used to investigate the effectiveness of SP in specific applications, such as intermittent preventive treatment in pregnancy (IPTp). muhn.edu.cn These simulations can assess the impact of different dosing schedules and patient adherence patterns on treatment efficacy and the potential for acquiring new infections. muhn.edu.cn For instance, models predict that full adherence to recommended IPTp regimens provides high protection, but also highlight that missed or widely spaced doses leave patients vulnerable and can facilitate resistance. muhn.edu.cn By simulating different scenarios, these models help to refine treatment strategies and public health policies to slow the emergence and spread of resistance. researchgate.netasm.org

In Vitro Methodologies for Assessing Sulfadoxine Pyrimethamine Susceptibility and Resistance

Plasmodium falciparum In Vitro Culture and Drug Sensitivity Assays

The ability to continuously culture the erythrocytic stages of P. falciparum in the laboratory is foundational to assessing its susceptibility to antimalarial drugs. This involves cultivating parasites in human red blood cells within a specialized culture medium, such as RPMI-1640, supplemented with serum or serum substitutes like Albumax. These culture systems mimic the physiological environment of the human host, allowing for the propagation of parasites and their exposure to various drug concentrations.

Several in vitro assays have been developed to measure the sensitivity of P. falciparum to sulfadoxine-pyrimethamine. A widely used method is the isotopic assay, which measures the incorporation of tritiated-[3H]-hypoxanthine into the parasite's nucleic acids as an indicator of growth. The level of radioactivity is inversely proportional to the drug's inhibitory effect. Another common approach is the microscopic method, such as the World Health Organization (WHO) microtechnique, which involves the microscopic examination of Giemsa-stained blood smears to assess the maturation of parasites from the ring stage to the schizont stage in the presence of the drug.

Drug sensitivity assays aim to determine the concentration of a drug that inhibits parasite growth by a certain percentage. The 50% inhibitory concentration (IC50) is a common metric, representing the drug concentration that reduces parasite growth by half compared to a drug-free control. However, for some applications, other inhibitory concentrations, such as the 99% effective concentration (EC99) or the minimum inhibitory concentration (MIC), which is the lowest concentration that completely inhibits parasite maturation, are also determined. These values provide a quantitative measure of the parasite's susceptibility to the drug. For instance, in vitro tests can distinguish between SP-sensitive and SP-resistant parasite isolates based on their respective MIC values.

Sulfadoxine (B1681781) and pyrimethamine (B1678524) act on two different enzymes in the parasite's folate biosynthesis pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), respectively. The combination of these two drugs exhibits a synergistic effect, meaning their combined inhibitory action is greater than the sum of their individual effects. This synergy can be quantified in vitro by testing the drugs alone and in combination across a range of concentrations. Studies have confirmed this synergistic activity against P. falciparum in vitro, which is a key principle behind the use of this combination therapy. nih.gov However, the presence of folic acid in the culture medium can impact the perceived activity of sulfadoxine, as P. falciparum can utilize exogenous folic acid, potentially masking the effect of the DHPS inhibitor. bohrium.comresearchgate.net

Molecular Genotyping Techniques for Pfdhfr and Pfdhps Resistance Markers

Resistance to pyrimethamine and sulfadoxine is primarily conferred by specific point mutations in the parasite's dhfr (Pfdhfr) and dhps (Pfdhps) genes, respectively. nih.govmdpi.commalariaworld.org Molecular genotyping techniques are therefore essential for the surveillance of SP resistance.

PCR-based methods are widely used to detect single nucleotide polymorphisms (SNPs) in the Pfdhfr and Pfdhps genes. nih.gov A common approach is nested PCR, which increases the specificity and yield of the target DNA sequence, followed by analysis to identify mutations. nih.govresearchgate.net

One such analytical method is Restriction Fragment Length Polymorphism (RFLP) . This technique involves amplifying the gene region of interest and then digesting the PCR product with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. nih.gov If a mutation is present at the recognition site, the enzyme will not be able to cut, resulting in a different DNA fragment pattern when analyzed by gel electrophoresis. This allows for the identification of wild-type and mutant alleles. nih.gov

Sanger sequencing of the PCR products is considered the gold standard for mutation detection. researchgate.netnih.gov This method provides the exact nucleotide sequence of the amplified gene fragment, allowing for the unambiguous identification of all mutations present, including novel ones. nih.gov

The table below summarizes key mutations in Pfdhfr and Pfdhps associated with this compound resistance.

GeneCodon ChangeAmino Acid ChangeAssociated Drug Resistance
PfdhfrAGC -> AACSer108AsnPyrimethamine
PfdhfrAAT -> ATTAsn51IlePyrimethamine
PfdhfrTGT -> CGTCys59ArgPyrimethamine
PfdhfrATA -> TTAIle164LeuPyrimethamine
PfdhpsGCG -> GGGAla437GlySulfadoxine
PfdhpsAAA -> GAALys540GluSulfadoxine
PfdhpsGCT -> GGTAla581GlySulfadoxine

This table is interactive. You can sort and filter the data.

While PCR-based methods are effective for detecting individual mutations, Next-Generation Sequencing (NGS) offers a high-throughput approach to analyze the full sequences of Pfdhfr and Pfdhps from a large number of samples simultaneously. malariaworld.org This allows for comprehensive haplotype analysis, which is the combination of mutations present on a single gene copy. The accumulation of mutations in these genes occurs in a stepwise manner, and specific haplotypes are associated with increasing levels of drug resistance. For example, the Pfdhfr triple mutant (N51I, C59R, and S108N) combined with the Pfdhps double mutant (A437G and K540E) forms the "quintuple mutant," which is strongly associated with SP treatment failure. nih.gov NGS provides a powerful tool for tracking the emergence and spread of these highly resistant haplotypes in parasite populations. malariaworld.org

Pharmacological Interactions and Combination Strategies Involving Sulfadoxine Pyrimethamine

Theoretical Frameworks for Antimalarial Combination Therapy

The use of multiple drugs to treat malaria is a cornerstone of modern therapeutic strategy, designed to enhance efficacy and combat the emergence of resistance. nih.gov Artemisinin-based combination therapy (ACT) is now the standard for treating uncomplicated falciparum malaria, pairing a potent, fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. nih.govmdpi.com

Rationale for Synergistic Drug Action and Resistance Delay

The primary rationale for using antimalarial drug combinations is to delay the development of resistance. nih.gov The emergence of drug resistance is a spontaneous genetic event, and the probability of a single parasite developing resistance to two drugs with different mechanisms of action simultaneously is significantly lower than for a single drug. mmv.org By combining drugs, the therapeutic effect can be enhanced, often synergistically, where the combined effect is greater than the sum of the individual drugs' effects. oup.comresearchgate.net

This synergistic interaction is crucial. For instance, sulfadoxine (B1681781) and pyrimethamine (B1678524) act on two different enzymes within the same metabolic pathway (folate biosynthesis), leading to a potent combined effect. nih.govwikipedia.org The goal of combination therapy is to ensure that parasites resistant to one component of the therapy will be killed by the partner drug, thus preventing the selection and spread of resistant strains. nih.gov This strategy maximizes the therapeutic lifespan of available antimalarial drugs. nih.gov

Impact on Selection Pressure and Drug Half-Life Considerations

The use of combination therapy directly impacts the selection pressure exerted on the parasite population. A fast-acting drug, such as an artemisinin derivative, can reduce the parasite biomass by a factor of approximately 10,000 per asexual cycle. nih.gov This rapid clearance means that the longer-acting partner drug is exposed to a much smaller number of parasites, reducing the probability of selecting for resistant mutants. nih.govnih.gov

However, the pharmacokinetic properties of the combined drugs, particularly their elimination half-lives, are a critical consideration. A significant mismatch in half-lives can be problematic. If one drug is eliminated much more slowly than the other, it will persist alone at sub-therapeutic concentrations for an extended period. nih.gov This monotherapy "tail" creates a window of selective pressure where parasites partially resistant to the long-acting drug can survive and multiply. nih.gov The long elimination half-life of sulfadoxine-pyrimethamine has been identified as a factor that can exert significant selective pressure for resistance in new infections that occur after treatment. nih.gov Ideally, partner drugs in a combination should have matched elimination half-lives to minimize this risk.

Combinations of this compound with Other Antimalarials

Despite widespread resistance, this compound remains a component of several combination therapies, particularly for intermittent preventive treatment and seasonal malaria chemoprevention. mdpi.com

This compound with Amodiaquine (B18356): Mechanistic and Resistance Selection Aspects

The combination of this compound and amodiaquine (AQ+SP) has been used for seasonal malaria chemoprevention (SMC). mdpi.commmv.org

Mechanistic Aspects : This combination targets two distinct parasite pathways. SP inhibits folate synthesis, while amodiaquine, like chloroquine (B1663885), is thought to interfere with the detoxification of heme in the parasite's digestive vacuole. mdpi.comfrontiersin.org This dual mechanism of action provides a strong synergistic effect.

Resistance Selection Aspects : Resistance to SP is linked to point mutations in the pfdhfr and pfdhps genes. mdpi.com Amodiaquine resistance is associated with mutations in the pfcrt and pfmdr1 genes. mdpi.com Studies have shown that the AQ+SP combination can be highly effective even in areas with significant SP resistance. nih.gov However, there is evidence that amodiaquine can exert selective pressure for resistance-associated mutations weeks after treatment, highlighting the importance of monitoring for resistance to both components. nih.gov

Table 1: Mechanistic and Resistance Profiles of SP and Amodiaquine
CompoundMechanism of ActionKey Resistance Genes
This compound (SP)Inhibits folate biosynthesis via DHPS and DHFR enzymes mdpi.comfrontiersin.orgpfdhps, pfdhfr mdpi.com
Amodiaquine (AQ)Inhibits heme detoxification in the parasite digestive vacuole mdpi.compfcrt, pfmdr1 mdpi.com

This compound with Artemisinins: Mechanistic and Resistance Selection Aspects

The combination of artesunate (B1665782) (an artemisinin derivative) and SP (AS+SP) is an artemisinin-based combination therapy (ACT) that is still used in some settings. mdpi.com

Mechanistic Aspects : This combination pairs the rapid, potent parasiticidal action of artesunate with the slower, longer-acting synergistic effect of SP. nih.gov Artesunate quickly reduces the initial parasite load, while SP clears the remaining parasites. nih.gov

Resistance Selection Aspects : The effectiveness of this combination is threatened by the emergence of resistance to both components. Artemisinin resistance, characterized by delayed parasite clearance, is associated with mutations in the pfKelch13 gene. mdpi.com The widespread prevalence of mutations in pfdhfr and pfdhps conferring SP resistance further compromises the combination's utility. mdpi.com The continued efficacy of AS+SP is dependent on the local prevalence of resistance to the SP partner drug.

Theoretical Considerations for Combinations with Chloroquine

The combination of chloroquine (CQ) with this compound was explored as a strategy to combat emerging resistance.

Theoretical Rationale : Theoretically, combining CQ and SP would attack the parasite on two fronts: CQ inhibits heme polymerization, while SP targets folate synthesis. frontiersin.org This dual-action approach was intended to be more effective than either drug alone.

Pharmacokinetic and Efficacy Considerations : Studies have indicated that there are no significant pharmacokinetic interactions between chloroquine, sulfadoxine, and pyrimethamine when they are co-administered. researchgate.netki.se However, from a clinical efficacy standpoint, the combination has been largely unsuccessful. The global spread of high-level resistance to both chloroquine (mediated primarily by pfcrt mutations) and SP (mediated by pfdhfr and pfdhps mutations) has rendered this combination ineffective in most malaria-endemic regions. frontiersin.orgnih.gov Studies evaluating the combination have reported high rates of treatment failure. nih.gov

Table 2: Rationale and Considerations for this compound Combination Therapies
CombinationTherapeutic RationaleKey Considerations
SP + Amodiaquine (AQ)Dual mechanism of action targeting folate synthesis and heme detoxification mdpi.comEffective in SMC; potential for AQ to select for resistance mutations post-treatment mdpi.comnih.gov
SP + Artemisinin (AS)Rapid parasite clearance by AS, followed by elimination of residual parasites by SP nih.govEfficacy is highly dependent on local prevalence of resistance to SP mdpi.com
SP + Chloroquine (CQ)Theoretical dual mechanism targeting folate synthesis and heme detoxification frontiersin.orgLargely ineffective due to widespread, high-level resistance to both components frontiersin.orgnih.gov

Novel Drug Combinations and Approaches to Overcome Resistance

In the face of widespread resistance to this compound (SP), researchers are exploring novel drug combinations and innovative strategies to either enhance its efficacy or restore its utility in malaria treatment and prevention. These approaches aim to counteract the genetic mutations in the Plasmodium falciparum dihydrofolate reductase (dhfr) and dihydropteroate (B1496061) synthase (dhps) genes that confer resistance to pyrimethamine and sulfadoxine, respectively nih.govnih.gov.

This compound in Triple Drug Regimens (e.g., with Moxifloxacin)

The use of triple-drug combinations is a promising strategy to combat drug-resistant malaria, analogous to successful treatments for tuberculosis and HIV medcraveonline.com. By combining drugs with different mechanisms of action, it is possible to enhance efficacy, delay the development of further resistance, and potentially achieve a more complete parasite clearance.

One such novel triple-drug regimen involves the combination of this compound with moxifloxacin (B1663623), a fluoroquinolone antibiotic with known antiplasmodial activity medcraveonline.comresearchgate.net. Moxifloxacin targets the gyrase of Plasmodium, an enzyme crucial for apicoplast DNA replication, and has shown activity against various stages of the malaria parasite's life cycle, including erythrocytic, hepatic, and gametocyte stages medcraveonline.com.

A preclinical study in Plasmodium berghei-infected mice investigated the antiplasmodial effect of a sulfadoxine/pyrimethamine/moxifloxacin (S/P/M) combination. The findings demonstrated that this triple combination was more effective than either this compound or moxifloxacin alone medcraveonline.comresearchgate.net.

Key Research Findings of Sulfadoxine/Pyrimethamine/Moxifloxacin in a Murine Model:

Enhanced Parasite Clearance: The triple combination of S/P/M resulted in a significant reduction in parasitemia in infected mice medcraveonline.comresearchgate.net.

Improved Hematological Parameters: Treatment with S/P/M led to a significant increase in hemoglobin, packed cell volume, and red blood cells, while significantly decreasing white blood cell counts compared to the dual or monotherapy groups medcraveonline.com.

Liver Stage Efficacy: The S/P/M combination was effective in eradicating liver-stage Plasmodium parasites in the treated mice medcraveonline.com.

Efficacy of Sulfadoxine/Pyrimethamine/Moxifloxacin (S/P/M) in a Murine Model

Treatment GroupKey Efficacy OutcomesReference
Sulfadoxine/Pyrimethamine (S/P)Standard antiplasmodial activity, but less effective in resistant strains. medcraveonline.com
Moxifloxacin (M)Demonstrated antiplasmodial activity. medcraveonline.comresearchgate.net
Sulfadoxine/Pyrimethamine/Moxifloxacin (S/P/M)Increased antiplasmodial activity of S/P, restoration of hematological indices, and eradication of liver parasites. medcraveonline.comresearchgate.net

These findings suggest that moxifloxacin can enhance the antiplasmodial activity of this compound and that this triple combination holds potential for further investigation as a malaria treatment medcraveonline.comresearchgate.net.

Another example of a triple combination is artesunate plus this compound (AS+SP), which has been used as a first-line artemisinin-based combination therapy (ACT) in some African countries msf.orgnih.gov. The addition of artesunate significantly improves the treatment efficacy of SP alone, even in regions with a high prevalence of SP resistance msf.org.

Strategies to Restore this compound Efficacy in Resistant Contexts

The restoration of this compound efficacy in regions with high levels of resistance is a significant challenge. Resistance to SP is primarily caused by specific point mutations in the dhfr and dhps genes of P. falciparum nih.govnih.gov. The accumulation of these mutations leads to a high degree of resistance, rendering the drug combination ineffective for treatment nih.gov.

Current strategies to address this issue are multifaceted and focus on understanding the dynamics of resistance and exploring ways to circumvent it:

Withdrawal of Drug Pressure: One hypothesis is that the removal of SP as a first-line treatment and its replacement with ACTs could lead to a gradual return of SP-sensitive parasite populations. However, studies have shown that SP resistance appears to be fixed in some parasite populations in Africa, even after the cessation of widespread use for treatment. This persistence may be due to the continued use of SP for intermittent preventive treatment in pregnancy (IPTp) and the use of other antifolate drugs like co-trimoxazole (B1683656) scienceopen.com.

Understanding the Molecular Basis of Resistance: Detailed analysis of the specific mutations in the dhfr and dhps genes can help in monitoring the spread of resistance and predicting the level of drug efficacy. For instance, the presence of triple mutations in the dhfr gene is associated with a high level of pyrimethamine resistance that may not be overcome by the synergistic effect of sulfadoxine nih.gov. Computational studies and molecular docking are being used to understand how these mutations affect the binding of sulfadoxine to the Pfdhps enzyme, which could inform the development of novel inhibitors nih.govmdpi.com.

Combination with Other Antimalarials: As discussed in the previous section, combining SP with a fast-acting and potent antimalarial, such as an artemisinin derivative, can improve therapeutic outcomes in areas with moderate SP resistance. The artemisinin component rapidly reduces the parasite biomass, leaving the partner drug, SP, to clear the remaining parasites.

Exploiting Non-Malarial Effects: Interestingly, even in areas with high SP resistance, IPTp with SP has been shown to reduce the risk of maternal anemia and improve birthweight. This suggests that SP may have beneficial effects beyond its direct antiplasmodial action, which could be exploited in specific contexts lstmed.ac.uk.

The table below summarizes the key mutations associated with SP resistance and the challenges they pose for restoring efficacy.

Key Mutations in P. falciparum Conferring Resistance to this compound

GeneEnzymeKey MutationsImpact on Drug EfficacyReference
dhfrDihydrofolate reductaseN51I, C59R, S108NConfers resistance to pyrimethamine. Triple mutations are associated with high-level resistance. nih.govnih.gov
dhpsDihydropteroate synthaseA437G, K540E, A581GConfers resistance to sulfadoxine. The A437G mutation is widespread, and the A581G mutation is associated with reduced efficacy of IPTp. mdpi.comlstmed.ac.uk

While a complete restoration of this compound efficacy in highly resistant parasite populations remains a long-term goal, these strategies offer potential pathways to prolong the utility of this important antimalarial combination in specific applications like preventive therapies and in combination with other effective drugs.

Beyond Antimalarial Action: Investigating Non Antimalarial Effects of Sulfadoxine Pyrimethamine Components

Antimicrobial Activities of Sulfadoxine (B1681781)

Sulfadoxine, a long-acting sulfonamide, possesses notable antimicrobial properties independent of its antimalarial function. Its activity spans a range of bacterial pathogens, making it a subject of interest for its potential applications in treating bacterial co-infections.

Sulfadoxine demonstrates broad-spectrum antibacterial activity, primarily acting as a bacteriostatic agent, which means it inhibits the growth and reproduction of bacteria rather than killing them outright. youtube.comnbinno.com Its efficacy has been noted against a variety of Gram-positive bacteria and some Gram-negative bacteria. youtube.com In vitro studies have confirmed its activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov This antibacterial action is a key reason for its use in veterinary medicine to manage infections in livestock. nbinno.com The drug's versatility is also highlighted by its historical and ongoing use in treating infections like urinary tract infections and respiratory ailments. nbinno.comnih.gov

The primary mechanism of sulfadoxine's antibacterial effect lies in its ability to disrupt the folic acid synthesis pathway in bacteria. youtube.comdrugbank.com Bacteria, unlike humans who obtain folate from their diet, must synthesize their own folic acid, a crucial component for producing DNA, RNA, and proteins. youtube.commerckmanuals.com Sulfadoxine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). youtube.comdrugbank.com It competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA). drugbank.com By blocking DHPS, sulfadoxine prevents the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth and replication. youtube.commerckmanuals.com

Anti-inflammatory Properties of Sulfadoxine-Pyrimethamine Components

Recent studies have suggested that both sulfadoxine and pyrimethamine (B1678524) may possess anti-inflammatory properties that could contribute to their therapeutic effects, particularly in the context of maternal and fetal health during pregnancy.

Research indicates that this compound (SP) may modulate inflammatory responses. nih.govmalariaworld.org Studies in pregnant women have shown that SP can alter the relationship between inflammatory biomarkers and adverse birth outcomes. malariaworld.org For instance, in women receiving SP, the association between elevated levels of the inflammatory marker alpha-1-acid glycoprotein (B1211001) (AGP) at delivery and adverse birth outcomes was not observed, unlike in those receiving other antimalarial treatments. malariaworld.orgplos.org This suggests that SP may resolve or modify a risk factor for adverse outcomes that is linked to inflammation. plos.org Furthermore, in vitro studies using a human "intestine-on-a-chip" model have demonstrated that SP can reduce the production of inflammatory cytokines and suppress the recruitment of peripheral blood mononuclear cells in a nutrient-deficient environment, which is known to induce inflammation. researchgate.netresearchgate.netnih.gov

Separately, pyrimethamine has been investigated for its therapeutic efficacy in experimental rheumatoid arthritis, an inflammatory condition. nih.gov In a rat model of collagen-induced arthritis, pyrimethamine treatment led to a significant reduction in paw edema, decreased inflammatory cell infiltration in the joints, and markedly reduced tissue edema and bone erosion. nih.gov The treatment was also associated with a significant decrease in the anti-collagen type II antibody response and diminished nitric oxide formation, both of which are involved in inflammatory processes. nih.gov

Pharmacological Modulation of Host Biological Processes

Beyond direct antimicrobial and anti-inflammatory actions, components of this compound have been found to directly influence host physiological processes, particularly within the gastrointestinal system.

In vitro research using a human organ-on-a-chip model that replicates the adult female intestine has shown that this compound can have a direct therapeutic effect on intestinal dysfunction induced by nutritional deficiency. researchgate.netnih.gov In this model, a nutrient-deficient state led to indicators of enteric dysfunction, including villus blunting, reduced mucus production, and impaired nutrient absorption. researchgate.netresearchgate.netnih.gov

Treatment with SP was found to reverse these abnormalities. researchgate.netresearchgate.netnih.gov Specifically, SP treatment enhanced intestinal absorptive functions, as confirmed by transcriptomic and proteomic analyses. researchgate.netbohrium.com The study observed that SP reversed the nutrient-deficient phenotype by increasing villus height, improving intestinal barrier function, and enhancing mucus production. bohrium.com Furthermore, RNA sequencing analysis revealed that while nutrient-deficient conditions suppressed pathways related to digestion and nutrient metabolism, SP treatment reactivated various metabolic processes, including increasing fatty acid uptake. bohrium.com These findings suggest that SP could potentially improve nutrient absorption by countering the effects of enteric dysfunction and suppressing associated intestinal inflammation. researchgate.netresearchgate.netnih.gov

Table of Findings from In Vitro Intestinal Model

Parameter Effect of Nutrient Deficiency Effect of this compound Treatment
Villus Structure Villus blunting Increased villus height
Mucus Production Reduced Enhanced
Nutrient Absorption Impaired Significantly enhanced
Inflammatory Cytokines Increased secretion Reduced production

| Metabolic Pathways | Suppressed | Reactivated |

Table of Compounds Mentioned

Compound Name Classification
Sulfadoxine Sulfonamide antibiotic
Pyrimethamine Antiprotozoal, Folic acid antagonist
Para-aminobenzoic acid (PABA) Natural substrate for dihydropteroate synthase
Dihydropteroate Folic acid precursor
Alpha-1-acid glycoprotein (AGP) Inflammatory biomarker

Future Directions in Sulfadoxine Pyrimethamine Research

Discovery and Development of Novel Antifolate Compounds with Improved Efficacy Against Resistant Strains

The rise of sulfadoxine-pyrimethamine resistance in Plasmodium falciparum has necessitated innovative approaches to develop new antifolate drugs that can effectively combat resistant strains. Research is actively exploring novel chemical scaffolds and alternative binding sites on the target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), to overcome existing resistance mechanisms.

A significant advancement in this area is the development of the inhibitor P218. This compound was designed to have a lower pKa, which improves its bioavailability compared to earlier high-affinity inhibitors like WR99210. By incorporating features of the natural substrate, dihydrofolate, and removing chlorine atoms, P218 was engineered to be smaller and more flexible. This design strategy aims to reduce its susceptibility to resistance mutations that have compromised older antifolates. researchgate.net The binding mode of P218 within the active site of P. falciparum DHFR is similar to that of dihydrofolate, interacting with key residues like Asp54. researchgate.net

Fragment-based screening has also emerged as a powerful technique to identify novel, non-pyrimidine inhibitors of P. falciparum DHFR. This method involves screening a library of small chemical fragments to identify those that bind to the target enzyme. These fragments can then be optimized and linked together to create more potent and selective inhibitors. This approach has successfully identified new chemical scaffolds that bind to the active site of DHFR, offering starting points for the development of a new generation of antifolates. nih.gov

Targeting Non-Substrate Binding Grooves in DHFR and DHPS

A promising strategy to circumvent active-site mutations is the targeting of allosteric sites—pockets on the enzyme surface that are distinct from the substrate-binding site. The binding of an inhibitor to an allosteric site can induce a conformational change in the enzyme that inactivates it. This approach is being explored for various enzymes in Plasmodium falciparum. For instance, research on the parasite's deoxyhypusine (B1670255) synthase has identified allosteric binding pockets that differ from the human equivalent, suggesting the potential for developing parasite-specific allosteric inhibitors. mdpi.com Similarly, in silico screening has been used to identify potential allosteric inhibitors for the P. falciparum DegP protease. mdpi.comnih.gov

While direct evidence for the successful allosteric inhibition of P. falciparum DHFR and DHPS is still emerging, the principle has been established in other drug discovery efforts against the parasite. The identification of positively charged grooves on the surface of the DHFR-TS dimer, which are thought to be involved in substrate channeling, presents a potential target for the design of new drugs to overcome antifolate resistance. nih.gov The development of compounds that bind to these non-substrate grooves could disrupt enzyme function without being affected by the mutations that confer resistance to traditional active-site inhibitors.

Identification of New Folate Pathway Targets

Beyond DHFR and DHPS, the folate biosynthesis pathway in Plasmodium falciparum contains other essential enzymes that have not yet been exploited as drug targets. patsnap.com This provides an opportunity to develop drugs with novel mechanisms of action, which would be unaffected by existing resistance to this compound. The parasite synthesizes its own folate, making the enzymes in this pathway attractive targets. nih.gov

One such potential target is aminodeoxychorismate lyase (ADCL), an enzyme involved in the synthesis of para-aminobenzoic acid (PABA), a precursor for folate synthesis. nih.gov The inhibition of PABA synthesis has been shown to impair the growth of P. falciparum, indicating that enzymes in this branch of the pathway are viable drug targets. nih.gov Other enzymes in the folate pathway that are being investigated as potential targets include GTP cyclohydrolase I, dihydroneopterin aldolase, and hydroxymethyldihydropterin pyrophosphokinase.

Advanced Strategies to Combat this compound Resistance

In addition to developing new drugs, researchers are exploring strategies to overcome resistance to the existing combination of this compound. These approaches include the rational design of molecules that can reverse resistance and the exploitation of genetic interactions between resistance mutations.

Rational Design of Resistance-Reversing Agents

The concept of resistance-reversing agents involves the development of compounds that can restore the efficacy of a drug against resistant strains. While much of the research in this area has focused on multidrug resistance in cancer, the principles can be applied to infectious diseases like malaria. tulane.edu For this compound, this could involve designing molecules that specifically bind to and inhibit the mutated forms of DHFR and DHPS.

The development of the DHFR inhibitor P218 exemplifies a rational design approach to overcome resistance. By creating a molecule that fits well within the active site of both wild-type and mutant forms of the enzyme, researchers have developed a compound that is less susceptible to the common resistance mutations. researchgate.net Another approach could involve the design of molecules that interfere with the efflux pumps that may contribute to reduced intracellular drug concentrations, a mechanism of resistance observed in other contexts. nih.gov

Exploiting Epistatic Interactions Between Resistance Mutations

Resistance to this compound in P. falciparum often arises from the stepwise accumulation of point mutations in the dhfr and dhps genes. nih.govharvard.edu The presence of multiple mutations, such as the "quintuple mutant" (a combination of three mutations in dhfr and two in dhps), is strongly associated with treatment failure. run.edu.ng These mutations can have epistatic interactions, where the effect of one mutation is modified by the presence of another.

Understanding these genetic interactions is crucial for predicting the evolution of drug resistance and for designing new therapeutic strategies. For example, some combinations of mutations may confer a fitness cost to the parasite, which could be exploited. researchgate.net While the direct exploitation of these interactions to design new drugs is a complex challenge, knowledge of the common evolutionary pathways to resistance can inform the development of inhibitors that are effective against the most clinically relevant mutant genotypes. harvard.edu Furthermore, studying the geographic distribution of specific mutation combinations can help to tailor malaria control strategies and predict the future spread of resistance. scienceopen.com

Further Elucidation of Non-Antimalarial Pharmacological Activities of this compound Components

Recent research has begun to explore the pharmacological activities of sulfadoxine (B1681781) and pyrimethamine (B1678524) beyond their use as antimalarials. This opens up possibilities for repurposing these drugs for other therapeutic applications.

Sulfadoxine, as a sulfonamide antibiotic, has a history of use against various bacterial infections. drugbank.com Its mechanism of action, the inhibition of dihydropteroate synthase, is not exclusive to Plasmodium and is effective against other protozoal infections as well. patsnap.com

Pyrimethamine has shown a broader range of potential non-antimalarial activities. It is used in combination with a sulfonamide to treat toxoplasmosis and to prevent Pneumocystis jirovecii pneumonia. wikipedia.orgwikipedia.org More recently, in vitro studies have suggested that pyrimethamine may be effective against Gardnerella, a bacterium associated with bacterial vaginosis, while sparing beneficial Lactobacillus species. nih.gov This has led to the suggestion that pyrimethamine could be a promising alternative or adjuvant therapy for this condition. nih.gov

Integration of Multi-Omics Approaches in Resistance Surveillance and Characterization

The evolution and spread of resistance to this compound (SP) in Plasmodium falciparum, the deadliest malaria parasite, present a significant challenge to malaria control efforts, particularly concerning its use in intermittent preventive treatment in pregnancy (IPTp) and seasonal malaria chemoprevention (SMC). To comprehensively understand and effectively monitor the complex biological phenomena underpinning resistance, future research is increasingly moving towards the integration of multiple high-throughput "omics" technologies. A multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, offers a systems-biology perspective that can elucidate the intricate interplay of molecular changes conferring the resistance phenotype. This integrated approach promises to enhance surveillance, identify novel resistance markers, and characterize the fitness costs and compensatory mechanisms associated with resistance.

The primary mechanism of resistance to this compound is well-established at the genomic level, involving a stepwise accumulation of single nucleotide polymorphisms (SNPs) in the genes encoding the drug targets: dihydrofolate reductase (pfdhfr) for pyrimethamine and dihydropteroate synthase (pfdhps) for sulfadoxine. nih.govnih.gov Mutations in these genes reduce the binding affinity of the drugs to their respective enzymes, thereby diminishing their efficacy. nih.gov For instance, the triple mutation in pfdhfr (N51I, C59R, and S108N) combined with a double mutation in pfdhps (A437G and K540E) leads to the "quintuple mutant" parasite, which is strongly associated with clinical treatment failure. nih.gov Further mutations, such as A581G in pfdhps, can confer even higher levels of resistance, creating "sextuple mutants". nih.gov Genomic surveillance, therefore, remains the cornerstone of monitoring SP resistance, allowing for the tracking of the prevalence and geographical distribution of these key resistance-conferring haplotypes. iddo.orgnih.gov

Proteomics, the large-scale study of proteins, offers insights into the functional consequences of genomic and transcriptomic changes. While specific proteomic studies on SP resistance are limited, research on malaria has identified various proteins that are differentially abundant in severe versus non-severe disease, including heat-shock proteins (HSP70, HSP90), enolase, and fructose-bisphosphate aldolase. nih.gov These proteins are involved in stress responses and metabolic pathways. nih.gov In the context of SP resistance, proteomic profiling could identify changes in the abundance of the DHFR and DHPS enzymes themselves, or reveal alterations in downstream metabolic pathways. For example, parasites might overexpress the mutated target enzymes to overcome the reduced binding affinity of the drugs or alter the expression of other proteins in the folate biosynthesis or related pathways to maintain metabolic homeostasis.

Metabolomics, the study of small molecule metabolites, provides a snapshot of the parasite's physiological state and can directly reflect the biochemical impact of drug action and resistance. Since this compound targets the folate biosynthesis pathway, which is crucial for nucleotide synthesis and amino acid metabolism, resistance is likely to be associated with significant metabolic reprogramming. nih.gov Metabolomic profiling of SP-resistant versus sensitive parasites could identify specific metabolic signatures associated with resistance. These signatures might include altered levels of folate pathway intermediates, nucleotides, or amino acids. Such metabolic biomarkers could potentially be used for phenotypic resistance surveillance, complementing genomic data.

The true power of these approaches lies in their integration. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more complete picture of the mechanisms of SP resistance. For example, a genomic analysis might identify a novel mutation in a resistant parasite. Transcriptomics could then determine if this mutation affects the expression of the gene itself or other genes in the pathway. Proteomics would confirm whether these transcriptional changes translate to altered protein levels, and metabolomics would reveal the ultimate impact on the parasite's metabolic function. This integrated approach is crucial for moving beyond simply identifying resistance markers to understanding the functional consequences of these markers and the broader biological adaptations of the parasite.

Table 1: Conceptual Framework for Multi-Omics Integration in this compound Resistance Surveillance

Omics LayerKey Data GeneratedContribution to Resistance Surveillance and CharacterizationResearch Findings/Examples
Genomics Single Nucleotide Polymorphisms (SNPs) in pfdhfr and pfdhps genes; copy number variations; identification of novel mutations.Primary tool for tracking the prevalence and spread of known resistance markers (e.g., quintuple and sextuple mutants). iddo.orgnih.govHigh prevalence of pfdhfr N51I, C59R, S108N and pfdhps A437G mutations in many malaria-endemic regions. nih.gov The K540E and A581G mutations in pfdhps are associated with higher levels of resistance. nih.gov
Transcriptomics Gene expression profiles (mRNA levels) of resistant vs. sensitive parasites; identification of differentially expressed genes.Reveals regulatory and compensatory mechanisms; identifies potential secondary resistance pathways or fitness cost mitigation strategies.Studies show differential expression of folate pathway genes like dhfr-ts and shmt during the parasite life cycle, suggesting complex regulation. nih.govbohrium.com
Proteomics Protein abundance profiles; post-translational modifications; protein-protein interactions.Validates gene expression changes at the functional level; identifies changes in protein complexes and pathways affected by drug pressure.Proteomic studies in P. falciparum have identified stress-response proteins like HSP70 and HSP90 as being upregulated under stress, which could play a role in drug resistance. nih.gov
Metabolomics Profiles of small molecule metabolites (e.g., folate intermediates, nucleotides, amino acids).Provides a direct readout of the biochemical phenotype of resistance; identifies metabolic biomarkers for resistance.The folate pathway is central to the synthesis of dTMP, a crucial component of DNA replication, highlighting the metabolic impact of SP action. nih.gov
Integrated Multi-Omics Correlated changes across all molecular layers (genome, transcriptome, proteome, metabolome).Creates comprehensive models of resistance mechanisms; enables prediction of resistance phenotypes from genotypic data; identifies novel drug targets.Integrated analysis can link specific pfdhfr/pfdhps haplotypes to downstream changes in folate pathway gene expression, protein abundance, and ultimately, the levels of key metabolites like thymidine.

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing the efficacy of sulfadoxine-pyrimethamine (SP) in malaria treatment?

  • Answer : Efficacy studies typically use randomized controlled trials (RCTs) with parasitological failure rates (early treatment failure, late clinical failure, and late parasitological failure) as primary endpoints. The WHO protocol for therapeutic efficacy monitoring recommends a 28-day follow-up period for SP in uncomplicated Plasmodium falciparum malaria. Key parameters include PCR correction to distinguish recrudescence from new infections and adherence to standardized definitions of resistance (RI-RIII) . For pharmacokinetic (PK) assessments, population PK modeling is employed to account for variability in drug exposure, especially in vulnerable populations like pregnant women .

Q. How should researchers design a clinical trial evaluating SP's pharmacokinetics in pregnant women?

  • Answer : Trials must incorporate trimester-specific PK sampling due to physiological changes (e.g., increased plasma volume, altered renal clearance). A three-compartment model with covariates like gestational age and body weight is recommended. Ethical considerations include excluding women with severe anemia or comorbidities. Comparison groups should receive SP at different gestational stages to assess safety and efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding SP resistance patterns?

  • Answer : Contradictions often arise from regional variability in P. falciparum dhfr/dhps mutations. To address this:

  • Conduct meta-analyses stratified by geographic regions and mutation prevalence.
  • Use survival analysis (e.g., Kaplan-Meier curves) to compare time-to-treatment failure across studies.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design limitations, such as inconsistent follow-up durations or non-standardized outcome definitions .

Q. What in vitro assays are recommended to study the molecular mechanisms of SP resistance?

  • Answer :

  • DHFR/DHPS enzyme inhibition assays : Measure IC50 values for pyrimethamine and sulfadoxine against recombinant mutant enzymes.
  • Genotyping : Use nested PCR and sequencing to detect dhfr (e.g., N51I, C59R, S108N) and dhps (e.g., A437G, K540E) mutations.
  • Synergy testing : Evaluate drug interactions using isobologram analysis to detect antagonism or additive effects .

Q. How can population pharmacokinetic (PopPK) models improve SP dosing regimens in pediatric populations?

  • Answer : PopPK models integrate covariates like age, weight, and CYP2C8/CYP2C9 polymorphisms to predict drug exposure. For example, a study in Malawi found that children under 5 years required 20% higher doses to achieve therapeutic pyrimethamine levels. Bayesian forecasting can individualize doses in real-time using sparse sampling data .

Methodological Frameworks and Data Analysis

Q. What statistical methods are optimal for analyzing SP resistance trends over time?

  • Answer :

  • Time-series analysis : Model resistance prevalence using autoregressive integrated moving average (ARIMA) to account for temporal autocorrelation.
  • Geospatial mapping : Apply GIS tools to identify hotspots of dhfr/dhps quintuple mutants.
  • Multivariate logistic regression : Adjust for confounders like prior SP exposure and bed net usage .

Q. How should researchers address ethical challenges in SP trials involving pregnant women?

  • Answer :

  • Use the PICO framework to define the Population (pregnant women in endemic areas), Intervention (SP dosing), Comparison (non-pregnant cohorts), and Outcomes (birth outcomes, PK parameters).
  • Adhere to CONSORT guidelines for RCTs and ensure informed consent includes risks of fetal exposure.
  • Collaborate with local ethics committees to balance public health benefits against individual risks .

Key Literature and Tools

  • Resistance Monitoring : Plowe et al. (2004) for molecular markers .
  • PK Modeling : "SuperCYP" database for cytochrome P450 interactions .
  • Ethical Frameworks : CONSORT 2010 guidelines for clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.